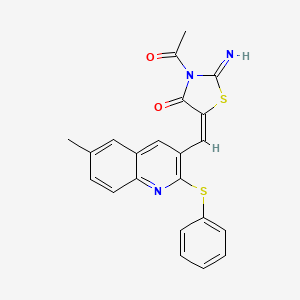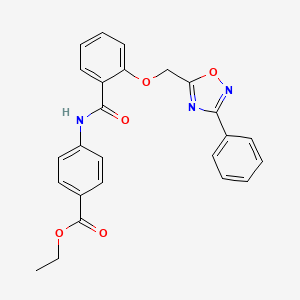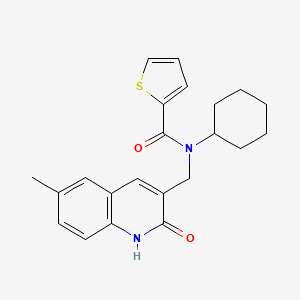
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as “N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide”, involves chemical modifications of the quinoline nucleus . These modifications result in improved therapeutic effects and explain the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
The molecular structure of “this compound” is based on the quinoline nucleus, which is a nitrogen-containing bicyclic compound . The structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical reactions involving “this compound” would likely involve similar mechanisms.Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In viral infections, this compound has been shown to interfere with the viral life cycle by inhibiting viral entry, replication, and assembly. In inflammatory disorders, this compound has been shown to reduce inflammation by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the inhibition of viral replication, and the reduction of inflammation. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide in lab experiments is its broad spectrum of activity, making it a potential candidate for the treatment of various diseases. However, one limitation is the lack of clinical studies on the safety and efficacy of this compound in humans, which limits its potential for clinical use.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide, including:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans for the treatment of various diseases.
2. Further studies on the mechanism of action of this compound to better understand its therapeutic potential.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound to optimize dosing and delivery.
4. Development of new derivatives of this compound with improved efficacy and safety profiles.
5. Studies on the potential use of this compound in combination with other drugs for synergistic effects.
Conclusion
In summary, this compound is a promising synthetic compound that has been studied for its potential therapeutic applications in various diseases. Its broad spectrum of activity and multiple mechanisms of action make it a potential candidate for further research and development. However, more studies are needed to evaluate its safety and efficacy in humans and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with thiophene-2-carboxylic acid, followed by the addition of cyclohexyl isocyanate and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)thiophene-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In viral infections, this compound has been shown to inhibit the replication of the virus by interfering with the viral life cycle. In inflammatory disorders, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-15-9-10-19-16(12-15)13-17(21(25)23-19)14-24(18-6-3-2-4-7-18)22(26)20-8-5-11-27-20/h5,8-13,18H,2-4,6-7,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZPXBZUFBNPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

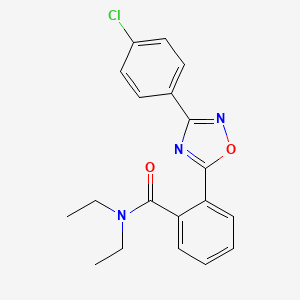
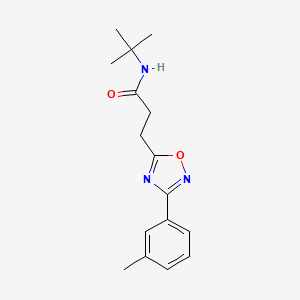
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7697409.png)
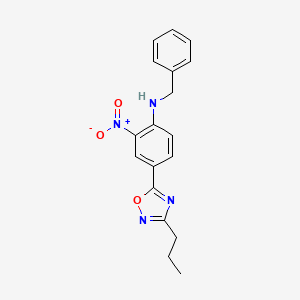


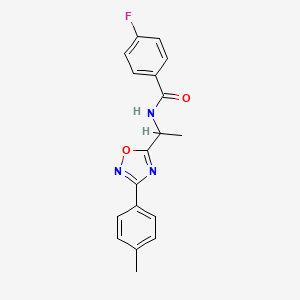
![N-({N'-[(Z)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7697450.png)
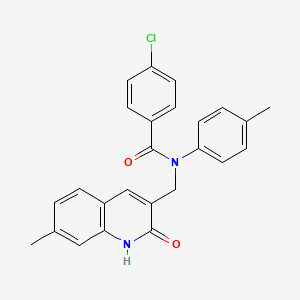

![N-[3-chloro-4-(3-oxopiperazin-1-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7697483.png)
